molecular formula C21H20O5 B14172497 (l)-Edunol CAS No. 33909-74-9

(l)-Edunol

Cat. No.: B14172497
CAS No.: 33909-74-9
M. Wt: 352.4 g/mol
InChI Key: UFBHHWPUVXVFRG-BTYIYWSLSA-N
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Description

(l)-Edunol is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (l)-Edunol typically involves several steps, including the preparation of precursor compounds and their subsequent reactions under controlled conditions. Common synthetic routes include:

    Hydrothermal Synthesis: This method involves the reaction of precursor compounds in an aqueous solution at elevated temperatures and pressures.

    Sol-Gel Process: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.

    Co-precipitation: This method involves the simultaneous precipitation of multiple components from a solution, leading to the formation of a homogeneous compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated control systems are used to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(l)-Edunol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from this compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in this compound is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

(l)-Edunol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating certain diseases and as a component in drug formulations.

    Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which (l)-Edunol exerts its effects involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (l)-Edunol: shares similarities with compounds such as , , and .

  • These compounds are known for their biological activity and therapeutic potential.

Uniqueness

What sets this compound apart is its unique combination of stability, reactivity, and versatility, making it suitable for a wide range of applications across different scientific disciplines.

Properties

CAS No.

33909-74-9

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(1R,12R)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol

InChI

InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m0/s1

InChI Key

UFBHHWPUVXVFRG-BTYIYWSLSA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=CC5=C(C=C34)OCO5)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C

Origin of Product

United States

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